

Application Notes and Protocols for Aziridine Synthesis using Trimethylsulfoxonium Salts

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Compound of Interest

Compound Name: **Trimethylsulfoxonium**

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Introduction

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis and are key structural motifs in many biologically active compounds. The Corey-Chaykovsky reaction, utilizing sulfur ylides generated from **trimethylsulfoxonium** salts, provides a powerful and often highly diastereoselective method for the synthesis of aziridines from imines. This document offers detailed application notes and experimental protocols for this transformation, with a particular focus on the use of chiral N-tert-butanesulfinyl imines for asymmetric synthesis, a critical aspect in drug development.

Reaction Principle and Mechanism

The synthesis of aziridines using **trimethylsulfoxonium** iodide proceeds via a two-step sequence:

- In-situ Generation of Dimethylsulfoxonium Methylide: **Trimethylsulfoxonium** iodide is deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to form the reactive sulfur ylide, dimethylsulfoxonium methylide.[\[1\]](#)
- Aziridination of Imines: The generated ylide acts as a nucleophile and attacks the electrophilic carbon of the imine. This is followed by an intramolecular nucleophilic

substitution, where the nitrogen anion displaces the excellent leaving group, dimethyl sulfoxide (DMSO), to form the three-membered aziridine ring.[2] When using chiral N-tert-butanesulfinyl imines, the stereochemistry of the final aziridine is directed by the chiral auxiliary, leading to high diastereoselectivity.[3]

Data Presentation

The following tables summarize the quantitative data for the aziridination of various imines using dimethylsulfoxonium methylide generated from **trimethylsulfoxonium** iodide.

Table 1: Diastereoselective Aziridination of N-tert-Butanesulfinyl Ketimino Esters[4]

| Entry | R ¹ | R ² | Yield (%) | Diastereomeric Ratio (dr) |
|-------|----------------|----------------|-----------|---------------------------|
| 1 | Ph | Me | 85 | >97:3 |
| 2 | 4-F-Ph | Me | 82 | >97:3 |
| 3 | 2-thienyl | Me | 78 | >97:3 |
| 4 | Cyclopropyl | Me | 75 | >97:3 |
| 5 | n-Bu | Me | 65 | >97:3 |

Table 2: Aziridination of various N-tert-Butylsulfinyl Imines[5]

| Entry | Imine Substrate | Yield (%) | Diastereomeric Excess (de %) |
|-------|--|-----------|------------------------------|
| 1 | N-tert-butylsulfinylbenzaldimine | 84 | 92 |
| 2 | N-tert-butylsulfinyl-(2-naphthyl)methanimine | 81 | 94 |
| 3 | N-tert-butylsulfinyl-(2-furyl)methanimine | 75 | 88 |
| 4 | N-tert-butylsulfinylcinnamaldimine | 78 | 95 |
| 5 | N-tert-butylsulfinyl-(cyclohexyl)methanimine | 63 | 77 |

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Aziridination of N-tert-Butanesulfinyl Ketimino Esters[4]

Materials:

- **Trimethylsulfoxonium iodide**
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- N-tert-butanesulfinyl ketimino ester
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add **trimethylsulfoxonium** iodide (2.0 equivalents).
- Add anhydrous DMSO (to a concentration of ~0.5 M).
- Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) portion-wise at room temperature.
- Stir the resulting suspension at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of dimethylsulfoxonium methylide.
- In a separate flask, dissolve the N-tert-butanesulfinyl ketimino ester (1.0 equivalent) in anhydrous THF (to a concentration of ~1.0 M).
- Add the solution of the ketimino ester dropwise to the freshly prepared ylide solution at room temperature.
- Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.

Protocol 2: Synthesis of Chiral Aziridines from Aldehyde-Derived N-tert-Butylsulfinyl Imines[5]

Materials:

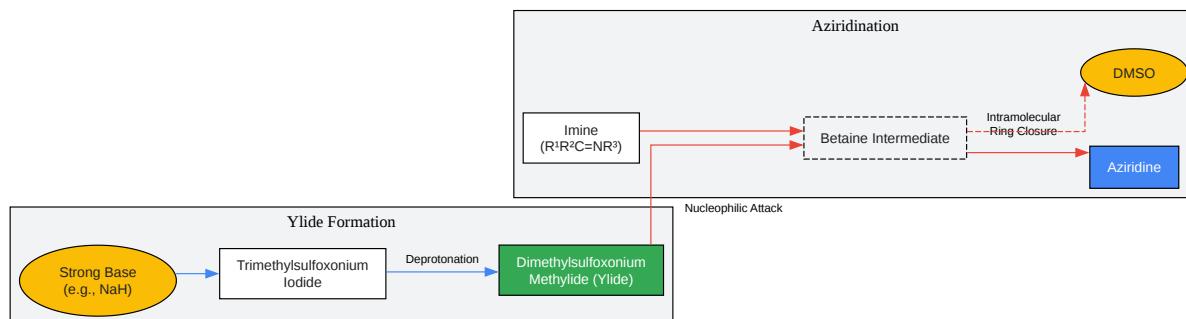
- Trimethylsulfonium iodide
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- N-tert-butylsulfinyl imine
- Water
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a suspension of sodium hydride (3.0 equivalents, pre-washed with pentane to remove mineral oil) in anhydrous DMSO, add trimethylsulfonium iodide (3.0 equivalents) under an argon atmosphere.
- Stir the mixture at room temperature for 10-15 minutes, during which the cloudy mixture should become a clear solution.
- Add a solution of the N-tert-butylsulfinyl imine (1.0 equivalent) in anhydrous DMSO dropwise to the ylide solution.

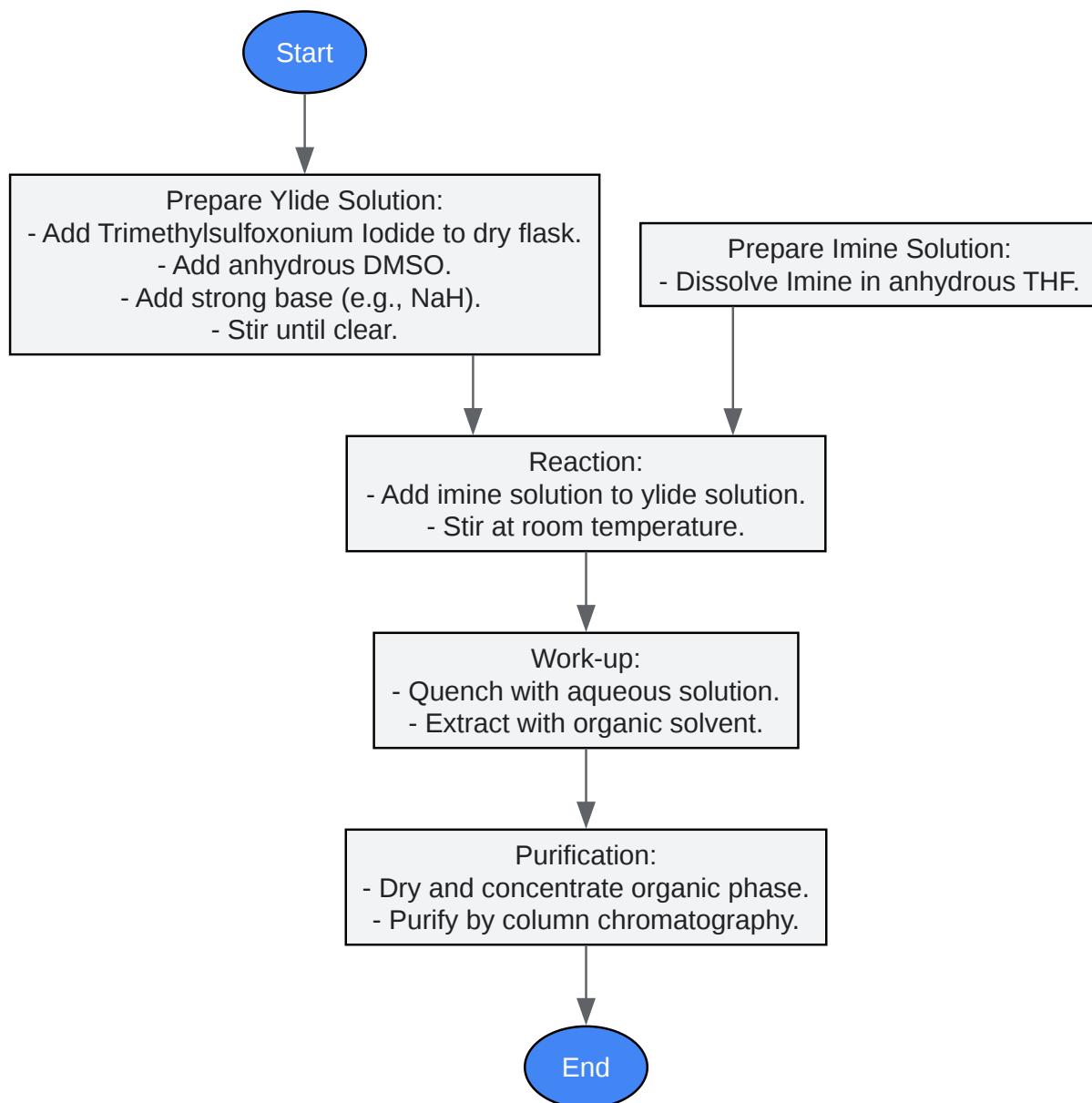
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
- After completion, quench the reaction by adding water.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Wash the combined organic extracts with water, dry over anhydrous MgSO_4 , filter, and concentrate in vacuo.
- Purify the residue by flash chromatography on silica gel to yield the pure aziridine.

Mandatory Visualizations



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Caption: Reaction pathway for aziridine synthesis.

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Caption: General experimental workflow.

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References

- 1. doras.dcu.ie [doras.dcu.ie]
- 2. benchchem.com [benchchem.com]
- 3. Diastereoselective Synthesis of α -Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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